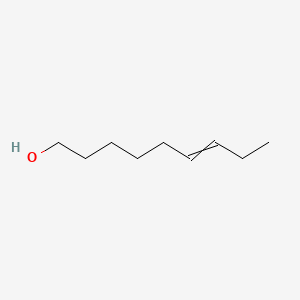

Non-6-en-1-ol

Description

Significance in Chemical Ecology and Natural Product Chemistry

In the realm of natural product chemistry, (Z)-non-6-en-1-ol is a well-documented volatile compound found in a variety of plants. It is particularly recognized as a key contributor to the characteristic fresh, green, and melon-like aroma of several members of the Cucurbitaceae family, such as cantaloupe (Cucumis melo) and cucumber. thegoodscentscompany.comfragranceconservatory.comflavscents.com Its presence has also been noted in other natural sources, including pepino fruit and peas. thegoodscentscompany.com The distinct scent profile of (Z)-non-6-en-1-ol has led to its widespread use as a flavor and fragrance agent in the food and cosmetics industries. thegoodscentscompany.comfragranceconservatory.com

The significance of Non-6-en-1-ol isomers extends profoundly into chemical ecology, where they function as semiochemicals, mediating interactions between organisms. Research has demonstrated that these compounds can act as pheromones and allomones, influencing the behavior of insects. For instance, (E)-non-6-en-1-ol has been identified as a sex pheromone component of the geometrid moth Tephrina sp., highlighting its role in intraspecific communication for reproduction.

Conversely, studies on the melon fly, Bactrocera cucurbitae, have revealed that (Z)-non-6-en-1-ol can act as an antagonist in certain chemical blends, inhibiting the attraction of the flies. researchgate.net This demonstrates the nuanced and context-dependent roles these isomers play in plant-insect interactions. The specific stereochemistry of the molecule is critical in determining its function, whether as an attractant, a repellent, or a modulator of behavior.

| Property | (Z)-non-6-en-1-ol | (E)-non-6-en-1-ol |

| Synonyms | cis-6-Nonen-1-ol | trans-6-Nonen-1-ol |

| CAS Number | 35854-86-5 | 31502-19-9 |

| Molecular Formula | C9H18O | C9H18O |

| Molecular Weight | 142.24 g/mol | 142.24 g/mol |

| Odor Profile | Powerful, melon, green, cucumber thegoodscentscompany.comparchem.com | - |

| Known Natural Sources | Melon, Cucumber, Pepino, Peas thegoodscentscompany.comfragranceconservatory.com | Tephrina sp. (moth) |

| Function in Chemical Ecology | Antagonist for Bactrocera cucurbitae researchgate.net | Sex pheromone for Tephrina sp. |

Isomeric Considerations in Research: (Z)- and (E)- Stereochemistry and their Research Implications

The distinct spatial arrangement of the ethyl group and the rest of the carbon chain around the double bond at the sixth position gives rise to the (Z) (cis) and (E) (trans) stereoisomers of this compound. This difference in stereochemistry, while seemingly minor, has profound implications for the biological activity of the molecule, a common theme in the study of pheromonal communications. nih.govjst.go.jp The specific geometry of each isomer dictates how it interacts with olfactory receptors in insects, leading to vastly different behavioral responses.

Research into insect chemical communication often involves the synthesis and field evaluation of individual stereoisomers to determine their specific roles. mdpi.comnih.gov In the case of this compound, the identification of the (E)-isomer as a sex pheromone in Tephrina sp. and the (Z)-isomer as a behavioral antagonist in Bactrocera cucurbitae underscores the critical importance of stereochemical purity in such studies. researchgate.net The presence of even small amounts of the "wrong" isomer can sometimes inhibit or negate the biological activity of the primary pheromonal component. mdpi.com

This isomeric specificity has significant research implications. For instance, in the development of semiochemical-based pest management strategies, utilizing the correct isomer is paramount for efficacy. An attractant pheromone could be used for monitoring or mass trapping, while an antagonist could be employed in repellent formulations. Therefore, precise identification and synthesis of the behaviorally active isomer are crucial steps in translating fundamental research in chemical ecology into practical applications. Techniques such as gas chromatography coupled with electroantennographic detection (GC-EAD) are vital tools for researchers to identify which specific isomers in a complex natural extract are perceived by insect antennae. nih.govpeerj.com

The differential roles of the (Z)- and (E)-isomers of this compound provide a clear example of how stereochemistry governs biological function in the natural world, driving further research into the biosynthesis, perception, and ecological significance of these and other isomeric natural products.

| Isomer | Organism | Role | Research Implication |

| (Z)-non-6-en-1-ol | Bactrocera cucurbitae (Melon Fly) | Behavioral Antagonist researchgate.net | Potential for development as a repellent in pest management. |

| (E)-non-6-en-1-ol | Tephrina sp. (Geometrid Moth) | Sex Pheromone | Potential for use in species-specific monitoring and trapping. |

Structure

3D Structure

Properties

CAS No. |

40709-05-5 |

|---|---|

Molecular Formula |

C9H18O |

Molecular Weight |

142.24 g/mol |

IUPAC Name |

non-6-en-1-ol |

InChI |

InChI=1S/C9H18O/c1-2-3-4-5-6-7-8-9-10/h3-4,10H,2,5-9H2,1H3 |

InChI Key |

XJHRZBIBSSVCEL-UHFFFAOYSA-N |

Canonical SMILES |

CCC=CCCCCCO |

density |

0.844-0.851 |

physical_description |

white to slightly yellow liquid with a powerful, melon-like odour |

solubility |

insoluble in water, soluble in fixed oils |

Origin of Product |

United States |

Natural Occurrence, Distribution, and Biological Origin

Identification in Plant Volatiles

The compound is a known component of the volatile emissions from various plants. These volatile organic compounds (VOCs) are crucial for plant communication, defense, and interaction with the environment.

Detection in Specific Plant Species

Non-6-en-1-ol has been identified in several plant species, contributing to their characteristic aromas.

Cucumis melo (Muskmelon): Both (Z)-non-6-en-1-ol and its related acetate (B1210297) ester have been reported in muskmelon varieties. thegoodscentscompany.comebi.ac.uknih.gov Research has shown that the concentration of this and other C9 alcohols and aldehydes increases significantly when the fruit's cells are lysed and exposed to air. wikipedia.org Studies have also identified (E)-6-nonen-1-ol as an important aroma-impact compound in fresh cantaloupe, described as having a creamy, sweet scent. researchgate.net The presence of cis-6-Nonenyl Acetate has also been documented in Cucumis melo. nih.gov

Citrullus lanatus (Watermelon): (Z)-non-6-en-1-ol has been found in watermelon. ebi.ac.ukusda.gov It is considered one of the main flavor components in some watermelon cultivars. dergipark.org.tr Research on fresh-cut watermelon has associated high consumer acceptance with higher concentrations of (Z)-6-nonen-1-ol, along with other related compounds. researchgate.net

Hordeum vulgare (Barley): Volatile organic compounds emitted from barley roots have been studied, and while nonan-1-ol (B41252) has been identified as a component, the presence of this compound specifically is less clearly documented in readily available literature. ebi.ac.ukatamanchemicals.comuliege.beresearchgate.net However, some databases list Hordeum vulgare as a source of Z-Non-6-en-1-ol. google.com

Table 1: Detection of this compound in Specific Plant Species

| Plant Species | Common Name | Compound Detected | Reference |

|---|---|---|---|

| Cucumis melo | Muskmelon | (Z)-non-6-en-1-ol, (E)-6-nonen-1-ol, cis-6-Nonenyl Acetate | thegoodscentscompany.comebi.ac.uknih.govresearchgate.net |

| Citrullus lanatus | Watermelon | (Z)-non-6-en-1-ol | ebi.ac.ukusda.govdergipark.org.tr |

| Hordeum vulgare | Barley | Z-Non-6-en-1-ol, Nonan-1-ol | ebi.ac.ukatamanchemicals.comgoogle.com |

Research on Plant Volatile Emission Dynamics and Environmental Modulators

The emission of plant volatiles like this compound is a dynamic process influenced by various internal and external factors.

Constitutive vs. Induced Emissions: Plants can emit volatiles constitutively, meaning as a regular part of their metabolism, or in response to specific triggers. nih.gov For instance, the aroma of muskmelon, which includes this compound, intensifies upon tissue damage, indicating an induced emission. wikipedia.org

Herbivory Effects: Insect herbivory is a significant modulator of plant volatile emissions. scielo.org.mx When a plant is damaged by herbivores, it can trigger a biochemical response leading to the release of a specific blend of volatiles. nih.govplos.org This induced response can serve various purposes, including attracting natural enemies of the herbivores. researchgate.net While specific research detailing the direct impact of herbivory on this compound emissions is intricate, the general principle is that feeding damage often leads to an increase in the production of green leaf volatiles (GLVs), a class of compounds to which this compound is related. nih.gov

Presence in Other Biological Systems Under Investigation

The occurrence of this compound is not limited to the aforementioned plants. It has been identified in other fruit varieties and is also found in some aquatic organisms. ebi.ac.ukfragranceconservatory.com For example, it is listed as being found in cucumbers and pepino. fragranceconservatory.com

Investigating Biosynthetic Pathways

The formation of this compound in plants is a subject of ongoing scientific investigation. The proposed pathways involve the enzymatic breakdown of larger molecules.

Enzymatic Precursors and Proposed Metabolic Routes

The biosynthesis of C9 compounds like this compound is believed to originate from the lipoxygenase (LOX) pathway. uliege.be

Fatty Acid Derivatives: Polyunsaturated fatty acids, such as linoleic and linolenic acids, are the primary precursors. uliege.betandfonline.com These fatty acids are common components of plant cell membranes. nih.gov

Lipoxygenase/Hydroperoxide Lyase Pathways: The process begins with the enzyme lipoxygenase (LOX), which catalyzes the addition of oxygen to these fatty acids to form hydroperoxides. uliege.benih.gov Subsequently, another enzyme, hydroperoxide lyase (HPL), cleaves these hydroperoxides. wikipedia.orguliege.bemdpi.com Specifically, 9-hydroperoxides are cleaved to produce C9 aldehydes. uliege.benih.gov These aldehydes can then be reduced to their corresponding alcohols, such as this compound, by alcohol dehydrogenase (ADH) enzymes. uliege.be The entire process from fatty acids to volatile aldehydes and alcohols is often triggered by tissue disruption, which allows the enzymes to come into contact with their substrates. wikipedia.orguliege.be

Genetic and Molecular Basis of Biosynthesis in Producing Organisms

The production of this compound and related volatiles is underpinned by the plant's genetic makeup. Research into the genomes of producing organisms is beginning to uncover the specific genes responsible for the enzymes in the biosynthetic pathway.

In watermelon, for instance, comparative transcriptome analysis has identified several alcohol dehydrogenase (ADH) genes that are believed to be involved in the formation of flavor-enhancing volatile compounds, including various nonenols. frontiersin.org The expression of these genes is linked to the ripening process of the fruit. The enzymes encoded by these genes, such as lipoxygenases, hydroperoxide lyases, and alcohol dehydrogenases, are key to the synthesis of the diverse volatile profiles observed in different plant species. uliege.bemdpi.com

Synthetic Methodologies and Stereochemical Control in Research

Conventional Organic Synthesis Approaches

Traditional organic synthesis provides robust and scalable methods for the preparation of non-6-en-1-ol. These methods often involve the transformation of readily available starting materials through well-established reaction pathways, such as the reduction of aldehydes and carbon chain extension techniques.

A primary and direct route to this compound is the reduction of its corresponding aldehyde, 6-nonenal (B1237687). ontosight.ai This transformation converts the aldehyde functional group (-CHO) into a primary alcohol (-CH₂OH) without affecting the carbon-carbon double bond within the molecule. This method is advantageous due to the commercial availability of 6-nonenal and the high efficiency of modern reducing agents.

The choice of reducing agent is critical to ensure the selective reduction of the aldehyde in the presence of the alkene.

Commonly Employed Reducing Agents:

| Reagent | Description |

| Sodium borohydride (B1222165) (NaBH₄) | A mild and selective reducing agent, commonly used for the reduction of aldehydes and ketones. It is known for its operational simplicity and safety profile. |

| Lithium aluminum hydride (LiAlH₄) | A powerful reducing agent capable of reducing aldehydes, ketones, esters, and carboxylic acids. Its use requires anhydrous conditions due to its high reactivity. |

| Catalytic Hydrogenation | This method involves the use of hydrogen gas (H₂) and a metal catalyst. Careful selection of the catalyst (e.g., specific palladium or nickel catalysts) is necessary to selectively reduce the aldehyde over the alkene. |

The general reaction scheme involves dissolving 6-nonenal in a suitable solvent, followed by the addition of the reducing agent under controlled temperature conditions. Subsequent workup, typically involving an acidic or aqueous quench, yields this compound. The specific isomer of 6-nonenal (cis or trans) used as the starting material determines the stereochemistry of the resulting this compound. wikipedia.org

Methods involving carbon chain elongation are fundamental for building the nine-carbon skeleton of this compound from smaller, less complex precursors.

Grignard Reagents: The Grignard reaction is a powerful tool for forming carbon-carbon bonds. acs.orgmasterorganicchemistry.com A synthetic route to this compound can be designed by reacting a Grignard reagent with a suitable electrophile, such as an epoxide or a protected halo-alcohol. For instance, a Grignard reagent prepared from a C5 halide could react with a C4 electrophile containing a protected hydroxyl group. A general approach for synthesizing the precursor, 6-nonenal, involves treating an appropriate Grignard reagent with triethyl orthoformate, followed by hydrolysis. wikipedia.org Grignard reagents are formed by reacting an alkyl or alkenyl halide with magnesium metal in an ether solvent. masterorganicchemistry.com They are highly reactive toward electrophiles like carbonyl compounds and epoxides. masterorganicchemistry.comaroonchande.com

Oligomerization: Oligomerization is a process where smaller monomer units, such as ethylene, are catalytically linked to form short-chain polymers or oligomers. researchgate.net The synthesis of this compound can be achieved through the controlled oligomerization of ethylene, followed by functionalization steps to introduce the terminal hydroxyl group. ontosight.ai Catalytic systems, often based on transition metals like nickel or titanium, are employed to control the chain length and produce linear alpha-olefins. researchgate.netacademie-sciences.fr These olefins can then be further modified through hydroformylation and reduction or other functional group interconversions to yield the target alcohol.

Stereoselective Synthesis of (Z)-Non-6-en-1-ol and Related Isomers for Biological Studies

The stereochemistry of the double bond in this compound is crucial for its biological function, particularly in insect pheromone chemistry. ontosight.airsc.org Therefore, developing synthetic routes that provide high stereoselectivity is a significant area of research.

The synthesis of the (Z)-isomer, also known as cis-6-nonen-1-ol, can be accomplished through the partial hydrogenation of a corresponding alkyne precursor, non-6-yn-1-ol. echemi.com This reaction is typically carried out using specific catalysts that favor the formation of the cis-alkene.

Catalysts for Stereoselective Alkyne Reduction:

| Catalyst | Description |

| Lindlar's Catalyst | A poisoned palladium catalyst (Pd/CaCO₃ treated with lead acetate (B1210297) and quinoline) that selectively reduces alkynes to cis-alkenes. echemi.com |

| P-2 Nickel Catalyst | A nickel boride catalyst prepared by the reduction of nickel(II) acetate with sodium borohydride. It also effectively catalyzes the syn-hydrogenation of alkynes to yield cis-alkenes. echemi.com |

Furthermore, stereocontrolled olefination reactions, such as the Horner-Wadsworth-Emmons (HWE) or Wittig reactions, are powerful methods for establishing a specific double bond geometry. The Horner-Wittig reaction, for example, has been utilized in the stereoselective synthesis of (E)-non-6-en-1-ol. rsc.org By carefully selecting the phosphonate (B1237965) ylide and reaction conditions, chemists can direct the synthesis towards either the (E) or (Z) isomer with high purity. These stereochemically pure isomers are invaluable for studying structure-activity relationships in biological systems. scielo.br

Chemoenzymatic and Biocatalytic Synthesis Routes

Chemoenzymatic and biocatalytic approaches leverage the high selectivity of enzymes to perform specific chemical transformations, often under mild conditions. rsc.org These methods are particularly valuable for producing enantiomerically pure compounds. acs.org While direct enzymatic synthesis of this compound is not widely documented, established biocatalytic principles can be applied.

Potential Novel Routes: Biocatalysis offers potential for novel synthetic routes starting from different precursors. For instance, alcohol dehydrogenases (ADHs) can be used for the stereoselective reduction of a ketone precursor to a specific chiral alcohol. nih.gov Peroxygenases are capable of hydroxylating nonactivated C-H bonds, which could potentially be applied to functionalize a C9 alkene backbone. acs.org The use of whole-cell biocatalysts, such as baker's yeast, can also be employed for stereoselective reductions of carbonyl compounds to furnish chiral alcohol intermediates. mdpi.com These biocatalytic methods are attractive due to their environmental compatibility and ability to generate high-value, optically active molecules. rsc.org

Ecological and Inter Species Chemical Communication Roles

Function as a Semiochemical in Interspecific Interactions

Semiochemicals are signaling molecules that mediate interactions between organisms. Non-6-en-1-ol acts as a key semiochemical in various ecological contexts, influencing the behavior of different species.

Kairomone Activity and Herbivore Attraction

A kairomone is a semiochemical emitted by one species that benefits a receiving species, often by indicating a food source. This compound exhibits kairomonal activity, attracting herbivores to their host plants.

Zeugodacus cucurbitae (Melon Fly): The melon fly, a significant pest of horticultural crops, is strongly attracted to the scent of cucumbers. ebi.ac.uk Research has identified (Z)-non-6-en-1-ol as a component of a multi-compound kairomone lure that effectively traps both male and female melon flies. ebi.ac.uk This lure, derived from cucumber volatiles, demonstrates the crucial role of this compound in host-plant recognition for this specialist insect. ebi.ac.uksenasica.gob.mxscialert.net A seven-compound lure containing (Z)-non-6-en-1-ol has been formulated and tested for trapping this pest. ebi.ac.ukebi.ac.uk

Wireworms (Coleoptera: Elateridae): Studies on wireworm attraction have shown their preference for certain plant-emitted volatiles. While specific studies focusing solely on this compound and wireworms are limited, research indicates that related compounds, such as hexanal (B45976) and 2-hexenal, are attractive to wireworms. researchgate.net This suggests that a blend of green leaf volatiles, which often includes C9 alcohols like this compound, likely plays a role in guiding these soil-dwelling herbivores to plant roots.

Plant-Insect Chemical Ecology and Tritrophic Interactions

The release of volatile compounds like this compound is a fundamental aspect of plant-insect chemical ecology, mediating complex interactions that can span multiple trophic levels. frontiersin.org These chemical cues are vital for herbivores in locating host plants for feeding and oviposition. plantprotection.plwur.nl

The emission of herbivore-induced plant volatiles (HIPVs) can attract the natural enemies of the herbivores, a phenomenon central to tritrophic interactions. frontiersin.orgresearchgate.netresearchgate.net While direct evidence for this compound specifically recruiting predators or parasitoids is part of a broader area of study, it is recognized that the blend of volatiles released by a plant under herbivore attack is a critical information source in the food web. slu.seresearchgate.net The composition of these volatile blends, which can include this compound, can be influenced by factors such as the type of herbivore and the plant's physiological state. frontiersin.org

Role in Intraspecific Communication

Within a single species, this compound can function as a pheromone or a modulator of pheromonal communication. ebi.ac.ukebi.ac.ukebi.ac.uk Pheromones are chemical signals that trigger a social response in members of the same species. ebi.ac.uk

Research has pointed to the (E)-isomer of this compound as a pheromone component for the Mediterranean fruit fly, Ceratitis capitata. rsc.org Furthermore, in some insect species, related unsaturated alcohols act as primary pheromone components or as modulators that enhance or specify the signal of the primary pheromone. For instance, in the fungus-growing termite Odontotermes formosanus, (3Z)-dodec-3-en-1-ol and (3Z,6Z)-dodeca-3,6-dien-1-ol are key trail pheromone components, with their ratio conveying different messages. plos.org This highlights the potential for this compound to act in a similar modulatory capacity in other species that utilize related alcohol structures for communication. The precise role of this compound in the pheromone blends of many species is an active area of research.

Olfactory Perception Mechanisms in Responding Organisms

The behavioral responses elicited by this compound are initiated by its detection by the olfactory system of the receiving organism. This process involves specialized sensory neurons and complex neural processing.

Insect Olfactory Receptor Neuron Responses and Electroantennographic Detection (EAD) Studies

Insects perceive volatile compounds through olfactory receptor neurons (ORNs) housed in sensory hairs called sensilla, which are typically located on the antennae. bioone.orgsdbonline.org Each ORN generally expresses a specific type of olfactory receptor, making it sensitive to a particular range of chemical structures. sdbonline.orgbiorxiv.org

Electroantennography (EAD) is a technique used to measure the total electrical response of the antenna to a specific odorant, providing insight into which compounds are detected by the insect's olfactory system. peerj.comfrontiersin.org Studies utilizing EAD have demonstrated that insect antennae exhibit clear responses to this compound and related compounds. For example, in the termite Ancistrotermes dimorphus, EAD revealed that male antennae respond to (3Z)-dodec-3-en-1-ol, a related unsaturated alcohol. xtbg.ac.cn Similarly, in the diamondback moth, specialized ORNs show responses to a variety of plant volatiles, indicating a sophisticated system for detecting host and non-host plant cues. bioone.org

| Organism | Technique | Compound(s) Detected | Significance |

| Zeugodacus cucurbitae (Melon Fly) | Lure Trapping | (Z)-non-6-en-1-ol (in a blend) | Kairomone for host location ebi.ac.ukebi.ac.uk |

| Ancistrotermes dimorphus (Termite) | GC-EAD | (3Z)-dodec-3-en-1-ol | Antennal perception of a related pheromone component xtbg.ac.cn |

| Odontotermes formosanus (Termite) | GC-EAD | (3Z)-dodec-3-en-1-ol, (3Z,6Z)-dodeca-3,6-dien-1-ol | Detection of trail pheromone components plos.org |

| Helicoverpa armigera (Cotton Bollworm) | GC-EAG-MS | Benzaldehyde (and other compounds) | Screening for active compounds peerj.com |

| Various Insects | GC-EAD | Various plant volatiles | General method for identifying bioactive compounds frontiersin.orgresearchgate.net |

Neurobiological Basis of Volatile Perception and Behavioral Responses

The perception of a volatile like this compound begins with the molecule binding to an olfactory receptor on an ORN. nih.gov This binding event triggers a signal transduction cascade that results in the generation of an electrical signal. nih.gov This signal is then transmitted to the antennal lobe of the insect brain, the primary olfactory processing center. biorxiv.org

In the antennal lobe, information from different ORNs is processed and integrated, leading to a specific pattern of neural activity that represents the perceived odor. This neural representation is then relayed to higher brain centers, where it is interpreted and can lead to a behavioral response, such as attraction towards a food source or a mate. sdbonline.org The response of an ORN is not only dependent on the chemical properties of the odorant but also on factors like its concentration and the presence of other background odors. jneurosci.org The dynamics of the ORN response, including latency and adaptation, play a crucial role in how an insect perceives and navigates its chemical environment. jneurosci.org

Advanced Analytical Approaches for Research Characterization

Chromatographic Separation Techniques for Isomer Analysis and Quantification (e.g., Gas Chromatography with various detectors)

Gas chromatography (GC) is a cornerstone technique for the analysis of volatile compounds like Non-6-en-1-ol. The separation of its geometric isomers, (Z)-non-6-en-1-ol and (E)-non-6-en-1-ol, is effectively achieved by leveraging capillary columns with different stationary phase polarities. nist.govnih.gov

Highly polar stationary phases, such as those containing polyethylene (B3416737) glycol (e.g., Carbowax, DB-Wax) or cyanoproylsiloxane, are particularly effective. nist.govigntu.ac.in These phases interact differently with the isomers based on subtle differences in their polarity and shape, allowing for their resolution. The elution order depends on the specific column and conditions, but generally, the isomers can be separated from each other and from other components in a mixture. igntu.ac.in The retention of these isomers is often standardized using Kovats Retention Indices (I), which compare the retention time of an analyte to that of n-alkane standards.

For quantification, the Flame Ionization Detector (FID) is commonly coupled with GC. nih.govnih.gov The GC-FID technique is highly sensitive to organic compounds and provides a response that is proportional to the mass of carbon being burned. nih.gov This makes it an excellent tool for determining the concentration of this compound in a sample. nih.gov For accurate quantification, an internal standard is often used, and relative response factors (RRFs) may be calculated to correct for differences in detector response between the analyte and the standard. researchgate.netacs.org

Table 1: Gas Chromatography Retention Indices for this compound Isomers

| Isomer | Column Type | Stationary Phase | Kovats Retention Index (I) | Reference |

|---|---|---|---|---|

| (Z)-Non-6-en-1-ol | Polar | Carbowax 20M | 1710 | nist.gov |

| (Z)-Non-6-en-1-ol | Polar | DB-Wax | 1714 | nist.gov |

| (E)-Non-6-en-1-ol | Polar | Standard Polar | 1714 | nih.gov |

| (Z)-Non-6-en-1-ol | Non-Polar | SPB-5 | 1172 | nist.gov |

| (E)-Non-6-en-1-ol | Non-Polar | Semi-standard non-polar | 1176 | nih.gov |

Spectroscopic Identification Methods for Structural Elucidation (e.g., Mass Spectrometry, Nuclear Magnetic Resonance)

Once separated by GC, spectroscopic methods are employed for definitive structural confirmation.

Mass Spectrometry (MS) , particularly when coupled with Gas Chromatography (GC-MS), is a powerful tool for identifying this compound. rsc.org In GC-MS, molecules are ionized, typically by electron ionization (EI), and the resulting charged fragments are separated by their mass-to-charge ratio (m/z). The fragmentation pattern is a molecular fingerprint that can be compared to spectral libraries for identification. core.ac.uk For (E)-6-Nonen-1-ol, characteristic fragments are observed that help confirm its structure. nih.gov While a full experimental spectrum for the (Z)-isomer is not as readily available in public databases, predicted spectra serve as a valuable reference. nist.govfoodb.ca

Table 2: Key Mass Spectrometry Data for (E)-Non-6-en-1-ol

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₈O | nih.gov |

| Molecular Weight | 142.24 g/mol | nih.gov |

| Top Peak (m/z) | 41 | nih.gov |

| 2nd Highest Peak (m/z) | 67 | nih.gov |

| 3rd Highest Peak (m/z) | 95 | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. rsc.org Both ¹H NMR and ¹³C NMR are instrumental in the structural elucidation of this compound.

¹H NMR spectra would confirm the presence of key functional groups. The protons on the double bond (vinyl protons) would appear in a characteristic downfield region (typically δ 5.3-5.5 ppm). The protons of the hydroxymethyl group (-CH₂OH) would also have a distinct chemical shift (around δ 3.6 ppm), and the adjacent methylene (B1212753) protons would show coupling. The terminal methyl group (-CH₃) would appear as a triplet in the upfield region (around δ 0.9 ppm). oregonstate.edu

¹³C NMR spectra would show distinct signals for each unique carbon atom in the molecule. The two olefinic carbons of the C=C double bond would be found in the δ 120-140 ppm range, while the carbon of the alcohol group (-CH₂OH) would appear around δ 62 ppm. The remaining aliphatic carbons would have signals in the upfield region of the spectrum. igntu.ac.in

Together, these NMR techniques can definitively establish the connectivity of the atoms, the position of the double bond, and the location of the hydroxyl group, as well as confirm the cis or trans geometry of the double bond through analysis of proton-proton coupling constants.

Bioassay-Guided Fractionation and Identification in Chemical Ecology Research

In chemical ecology, the identification of semiochemicals (compounds that mediate interactions between organisms) often starts with a complex natural extract. researchgate.net Bioassay-guided fractionation is a powerful strategy to systematically isolate and identify the specific active compounds within such a mixture. scispace.com This process involves separating the crude extract into simpler fractions using chromatographic techniques, and then testing each fraction for biological activity.

This approach has been instrumental in identifying insect pheromones and kairomones, which can include unsaturated alcohols like this compound. For example, (Z)-6-nonen-1-ol has been identified as a component of the kairomone blend from cucurbit plants that is attractive to the melon fly, Zeugodacus cucurbitae. ebi.ac.uk

The process typically follows these steps:

Extraction: Volatile compounds are collected from the source (e.g., a plant or insect gland) using a solvent or solid-phase microextraction (SPME).

Fractionation: The crude extract is separated into multiple fractions using techniques like liquid chromatography (e.g., HPLC). nist.gov

Bioassay: Each fraction is tested for a specific biological response. In the context of insect chemical ecology, this could be an electroantennogram (EAG), which measures the response of an insect's antenna to an odor, or a behavioral assay, such as a Y-tube olfactometer, which tests the attractant or repellent properties of the fraction. researchgate.netsenasica.gob.mx

Iterative Refinement: Fractions that show activity are further separated, and the resulting sub-fractions are re-tested. This iterative process continues until a pure, active compound is isolated.

Identification: The structure of the isolated active compound is then elucidated using spectroscopic methods like GC-MS and NMR, as described in the previous section. nih.gov

This methodology ensures that the chemical identification efforts are focused solely on the compounds that are biologically relevant, making it a highly efficient approach for discovering novel pheromones and other semiochemicals. scispace.com

Enzymatic and Biocatalytic Transformations and Bioremediation Research

Enzymatic Conversion of Related Alcohols and Aldehydes (e.g., oxidation studies)

The enzymatic oxidation of unsaturated alcohols, such as non-6-en-1-ol, into their corresponding aldehydes is a key area of research. This conversion is challenging chemically as it can suffer from poor selectivity and overoxidation nih.gov. Biocatalysis, using isolated enzymes or whole-cell systems, offers a highly selective and efficient alternative.

Alcohol oxidases (EC 1.1.3.x) and alcohol dehydrogenases (ADHs) are the primary enzymes studied for these transformations. Alcohol oxidases utilize molecular oxygen as the terminal electron acceptor to convert alcohols to aldehydes, producing hydrogen peroxide (H₂O₂) as a byproduct mdpi.com. To prevent enzyme deactivation by H₂O₂, catalase is often used in tandem to decompose it mdpi.com. ADHs, on the other hand, use cofactors like NAD⁺ or NADP⁺ for the oxidation, which must be regenerated for the reaction to be sustainable.

Recent research has focused on creating efficient biocatalytic cascades. For example, a whole-cell system using E. coli was developed to express both an alcohol dehydrogenase and an NADPH oxidase. This system efficiently regenerates the NADP⁺ cofactor, enabling the complete conversion of various α,β-unsaturated alcohols to their aldehydes nih.gov. Another study reported the use of a novel aryl alcohol oxidase from Pleurotus eryngii (PeAAOx) for the biocatalytic preparation of trans-hex-2-enal from trans-hex-2-enol, an analog of this compound nih.gov. These enzymatic systems are highly valued for producing flavor and fragrance compounds like α,β-unsaturated aldehydes, which are important in the synthesis of fine chemicals nih.gov.

| Enzyme/System | Enzyme Class | Substrate Example | Product Example | Key Features | Source |

|---|---|---|---|---|---|

| YsADH-TkNOX-VsHGB fusion enzyme | Alcohol Dehydrogenase / NADPH Oxidase | α,β-Unsaturated Alcohols | α,β-Unsaturated Aldehydes | Whole-cell E. coli system with efficient NADP+ regeneration. nih.gov | nih.gov |

| Alcohol Oxidase (AcCO6 variant) | Alcohol Oxidase | Saturated (C6-C10) and unsaturated primary alcohols | Corresponding Aldehydes | Uses O2 as electron acceptor; engineered for broader substrate specificity. mdpi.com | mdpi.com |

| Aryl Alcohol Oxidase (PeAAOx) | Aryl Alcohol Oxidase | trans-hex-2-en-1-ol | trans-hex-2-enal | O2-dependent enzyme used for producing "Green Note" volatiles. nih.gov | nih.gov |

Biotransformation Pathways of this compound in Biological Systems

In biological systems, this compound and its corresponding aldehyde, non-6-enal, are part of the lipoxygenase (LOX) pathway, particularly in plants. This pathway is responsible for producing a variety of lipid-derived volatile compounds known as Green Leaf Volatiles (GLVs), which contribute to the characteristic aroma of fruits and vegetables and are involved in plant defense nih.govmdpi.com.

The biosynthesis begins with polyunsaturated fatty acids (PUFAs) such as linoleic acid and linolenic acid.

Oxygenation : A lipoxygenase (LOX) enzyme catalyzes the dioxygenation of the fatty acid to form a fatty acid hydroperoxide mdpi.comresearchgate.net.

Cleavage : A hydroperoxide lyase (HPL) then cleaves the C-C bond of this hydroperoxide. Depending on the initial oxygenation position (e.g., at the 9th or 13th carbon), this cleavage results in the formation of C9 or C6 aldehydes, respectively nih.govmdpi.comresearchgate.net. The formation of (Z)-non-6-enal, the aldehyde precursor to (Z)-non-6-en-1-ol, originates from the cleavage of 9-hydroperoxides mdpi.com.

Reduction : The resulting aldehyde, non-6-enal, can then be reduced to the alcohol this compound by the action of alcohol dehydrogenase (ADH) nih.gov.

Conversely, the degradation or catabolism of fatty alcohols in many microorganisms follows a reverse oxidative pathway.

Oxidation to Aldehyde : The alcohol is first oxidized to the corresponding aldehyde by an alcohol dehydrogenase nih.govresearchgate.net.

Oxidation to Fatty Acid : The aldehyde is further oxidized to a carboxylic acid (non-6-enoic acid) by an aldehyde dehydrogenase nih.gov.

β-Oxidation : The resulting unsaturated fatty acid is then conjugated to Coenzyme A and enters the β-oxidation pathway, where it is sequentially broken down to generate acetyl-CoA for energy and cellular components researchgate.net.

Development of Biocatalytic Processes for Production or Degradation of this compound and its Analogs

The understanding of these enzymatic pathways has spurred the development of biocatalytic processes for both the targeted production and degradation of this compound and related compounds.

Production: Biotechnological production of GLVs, including C9 alcohols and aldehydes, is an area of active development mdpi.com. Processes have been designed that use the LOX pathway in bioreactors. These systems typically involve:

Hydrolyzing a vegetable oil with lipase (B570770) to release free fatty acids.

Using a LOX enzyme to create hydroperoxides.

Employing an HPL to generate the target C6 or C9 aldehydes mdpi.com.

Potentially including an ADH to produce the final alcohol, this compound.

Several patents describe the production of natural GLVs from plant oils using materials that contain the necessary enzymatic activities of the lipoxygenase pathway mdpi.com. Another advanced strategy involves engineering microbial hosts like E. coli or oleaginous yeasts (Rhodosporidium toruloides) for fatty alcohol production nih.govresearchgate.net. This is achieved by introducing heterologous enzymes, such as fatty acyl-CoA reductases (FARs), which can convert fatty acyl-CoAs directly into primary alcohols nih.govresearchgate.net. By selecting or engineering enzymes with specific chain-length preferences, it is theoretically possible to tailor these microbial factories to produce C9 unsaturated alcohols like this compound.

Degradation and Bioremediation: The microbial degradation of alkanes and related alcohols is a cornerstone of bioremediation research. The primary aerobic degradation pathway for a compound like this compound involves monoterminal oxidation nih.gov. This process, found in many bacteria, initiates the breakdown by oxidizing the terminal methyl group nih.govresearchgate.net. The sequence proceeds from alcohol to aldehyde to carboxylic acid, which then enters the β-oxidation cycle nih.gov. Various microorganisms, including species of Pseudomonas and Geobacillus, are known to utilize alkanes and alcohols as their sole carbon and energy sources through these pathways nih.govresearchgate.net. The enzymes involved, such as alkane hydroxylases, cytochrome P450 monooxygenases, alcohol dehydrogenases, and aldehyde dehydrogenases, are key targets for engineering improved bioremediation strategies for environments contaminated with hydrocarbons and related chemicals nih.govresearchgate.net.

| Process Type | Biocatalytic Strategy | Key Enzymes | Starting Substrate | Target Product(s) | Source |

|---|---|---|---|---|---|

| Production | Plant Lipoxygenase Pathway Cascade | Lipase, Lipoxygenase (LOX), Hydroperoxide Lyase (HPL), Alcohol Dehydrogenase (ADH) | Vegetable Oils / Polyunsaturated Fatty Acids | C9 Aldehydes (Non-6-enal) and Alcohols (this compound) | mdpi.com |

| Production | Engineered Microbial Host | Fatty Acyl-CoA Reductase (FAR) or Carboxylic Acid Reductase (CAR) | Sugars / Glycerol | Fatty Alcohols (e.g., this compound) | nih.govresearchgate.net |

| Degradation | Aerobic Monoterminal Oxidation & β-Oxidation | Alkane Hydroxylase, Alcohol Dehydrogenase, Aldehyde Dehydrogenase | Alkanes / Alcohols (e.g., this compound) | Acetyl-CoA, CO₂, H₂O | nih.govresearchgate.net |

Emerging Research Frontiers and Future Perspectives

Untapped Ecological Interactions and Behavioral Modulations

Non-6-en-1-ol is a semiochemical, a signaling molecule that mediates interactions between organisms. Its role as a pheromone is particularly well-documented. The (E)-isomer, (E)-non-6-en-1-ol, has been identified as a pheromone component of the Mediterranean fruit fly, Ceratitis capitata. researchgate.netmdpi.comnih.gov Research dating back to 1973 identified it as one of the first components of the medfly pheromone that was attractive and elicited a sexually excitatory response in females. mdpi.commdpi-res.com This highlights its crucial role in the reproductive behavior of this significant agricultural pest.

Beyond its function as a sex pheromone, this compound isomers are involved in a wider range of ecological interactions, some of which remain largely untapped. Volatile organic compounds (VOCs) like this compound are critical cues in mediating multitrophic interactions, influencing how insects find food, mates, and egg-laying sites. researchgate.netmdpi.com For instance, (Z)-non-6-en-1-ol is a known volatile compound in melons and cucumbers, where it contributes to the characteristic fresh, green aroma. thegoodscentscompany.com This suggests a role as a kairomone, a chemical signal that benefits the receiver, by attracting herbivores and frugivores to their food source. ukim.mknih.gov

Recent research has begun to explore the behavioral modulation effects on other species, including disease vectors. In laboratory and semi-field experiments, (Z)-non-6-en-1-ol has been tested for its effects on mosquitoes, demonstrating the potential for this compound to influence the behavior of a broad range of insects beyond its known role in fruit flies. google.comjustia.com The specificity of these interactions, often dependent on the isomeric form (Z or E) and the concentration, presents a frontier for discovering new, species-specific attractants or repellents. researchgate.net

Table 1: Documented Behavioral and Ecological Roles of this compound Isomers

| Isomer | Organism | Role | Observed Effect |

|---|---|---|---|

| (E)-Non-6-en-1-ol | Mediterranean Fruit Fly (Ceratitis capitata) | Pheromone | Attraction and sexual excitation in females. researchgate.netmdpi.comnih.gov |

| (Z)-Non-6-en-1-ol | Melon (Cucumis melo) | Kairomone (Plant Volatile) | Contributes to fruit aroma, potentially attracting frugivores. thegoodscentscompany.comukim.mk |

Novel Green Chemistry Approaches for Sustainable Synthesis

Traditional chemical syntheses often rely on harsh conditions and hazardous reagents, leading to environmental concerns and making them unsuitable for sensitive molecules like unsaturated alcohols. google.com In response, green chemistry principles are being applied to develop more sustainable and efficient synthetic routes for compounds like this compound. A key focus is the use of biocatalysis, which employs enzymes to perform specific chemical transformations under mild conditions. rsc.org

Several enzymatic strategies are being explored for the synthesis of unsaturated and chiral alcohols:

Enzymatic Kinetic Resolution : Lipases are widely used for the kinetic resolution of racemic alcohols. This process selectively acylates one enantiomer, allowing for the separation of the two forms. This is crucial as the biological activity of pheromones can be highly dependent on their stereochemistry. researchgate.netrsc.org

Asymmetric Reduction : Carbonyl reductases can asymmetrically reduce a ketone precursor to produce a specific chiral alcohol, offering a direct route to enantiomerically pure products. rsc.org

Chemo-enzymatic Synthesis : A powerful green approach combines chemical and enzymatic steps in a one-pot reaction. For example, a method has been developed where an enzyme, Novozym 435, first catalyzes the formation of a peracid from an ester and hydrogen peroxide, and then uses the peracid to epoxidize an unsaturated alcohol. This same enzyme can then catalyze the esterification of the resulting epoxyalcohol. tandfonline.com This multi-reaction, single-pot approach minimizes waste and simplifies purification.

Photochemical Methods : Alternative green methods include photochemical reactions. A synthesis for trans-non-6-en-1-ol has been developed that uses a photochemical cycloaddition followed by a thermal cycloreversion, demonstrating a move away from traditional reagents. researchgate.net

These approaches represent a significant shift towards more sustainable chemical production, reducing energy consumption and the generation of hazardous waste. researchgate.net

Integration of Omics Technologies (e.g., transcriptomics, proteomics) in Biosynthesis and Olfaction Research

The advent of "omics" technologies has revolutionized the study of biological systems at the molecular level. These high-throughput methods are now being applied to understand both the production (biosynthesis) and perception (olfaction) of this compound.

Biosynthesis Research: Transcriptomics, the study of the complete set of RNA transcripts in a cell, is a powerful tool for identifying the genes responsible for producing specific compounds. In a study on melon (Cucumis melo) fruit, researchers combined analysis of volatile compounds, including (E)-Non-6-en-1-ol, with transcriptomic analysis. nih.govmdpi-res.com By correlating the abundance of the alcohol with gene expression levels across different melon varieties, they were able to identify quantitative trait loci (QTLs)—regions of DNA associated with a particular trait—and pinpoint candidate genes, such as NAC transcription factors, that may regulate its biosynthesis. nih.gov Furthermore, proteomic and transcriptomic data have identified specific enzymes, like the human Retinol Dehydrogenase 12 (RDH12), that can metabolize (Z)-non-6-en-1-ol, providing direct evidence of the proteins involved in its metabolic pathway. genecards.org

Olfaction Research: To understand how animals detect this compound, researchers are using proteomics and transcriptomics to study the olfactory system. These technologies help identify and characterize the key proteins involved in smell: Odorant Receptors (ORs) and Odorant-Binding Proteins (OBPs). mdpi-res.com For instance, in fruit flies, which use this compound as a pheromone, transcriptomic studies can reveal which OR and OBP genes are expressed in the antennae. nih.gov By identifying the receptors that are activated by this specific alcohol, scientists can decipher the molecular basis of its perception. This knowledge is critical for understanding how the signal is processed and leads to a behavioral response. nih.gov

Table 2: Application of Omics Technologies in this compound Research

| Omics Technology | Application Area | Key Findings | Organism/System |

|---|---|---|---|

| Transcriptomics | Biosynthesis | Identification of QTLs and candidate genes (e.g., NAC transcription factors) associated with (E)-Non-6-en-1-ol production. nih.govcsic.es | Melon (Cucumis melo) |

| Transcriptomics / Proteomics | Metabolism | Identification of Retinol Dehydrogenase 12 (RDH12) as an enzyme capable of converting (Z)-non-6-en-1-ol to its corresponding aldehyde. genecards.org | Human |

Computational Chemistry and Molecular Modeling Studies of Chemoreceptor-Ligand Interactions and Metabolic Pathways

Computational chemistry provides powerful tools for studying molecular interactions and reaction pathways at an atomic level, complementing experimental research. google.com These in silico methods are increasingly being applied to understand how semiochemicals like this compound function.

Chemoreceptor-Ligand Interactions: Molecular docking and molecular dynamics simulations are used to predict and analyze how a ligand, such as this compound, fits into the binding pocket of a receptor protein. google.com These models can elucidate the specific amino acid residues and non-covalent interactions that are critical for binding and receptor activation. While specific docking studies for this compound with insect olfactory receptors are an emerging area, the framework for such research is well-established. For example, computational methods are already used in high-throughput screening to identify compounds that activate or inhibit insect olfactory receptors expressed in cell-based assays. justia.com Furthermore, existing databases like the Estrogenic Activity Database (EADB) include data for (Z)-non-6-en-1-ol and employ computational models to predict its binding affinity to human receptors, such as the estrogen receptor, showcasing the power of these predictive tools. oup.comresearchgate.net

Metabolic Pathways: Computational modeling is also essential for mapping and understanding metabolic pathways. The biosynthesis of this compound likely involves a series of enzymatic steps starting from common fatty acid precursors. By using the candidate genes identified through transcriptomics, researchers can build homology models of the enzymes involved. nih.gov Quantum mechanics (QM) and molecular mechanics (MM) calculations can then be used to simulate the reaction mechanisms, determine transition states, and understand the energetics of the entire biosynthetic pathway. This provides a detailed, dynamic view of how the molecule is constructed within the organism, guiding efforts in metabolic engineering and synthetic biology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.